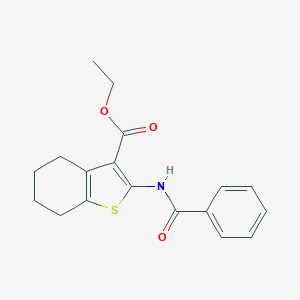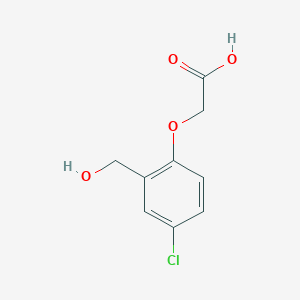![molecular formula C16H20N2O5S B510521 (2E)-4-{[4-(氮杂环庚烷-1-磺酰基)苯基]氨基}-4-氧代丁-2-烯酸 CAS No. 314284-80-5](/img/structure/B510521.png)
(2E)-4-{[4-(氮杂环庚烷-1-磺酰基)苯基]氨基}-4-氧代丁-2-烯酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a phenylamino group
科学研究应用
(2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Used in the production of specialty chemicals, polymers, and other industrial products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Attachment of the phenylamino group: This can be done through nucleophilic substitution reactions, where an amine group is introduced to the phenyl ring.
Formation of the oxobut-2-enoic acid moiety: This step may involve aldol condensation reactions followed by oxidation to introduce the keto group.
Industrial Production Methods
Industrial production of (2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
(2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups to the phenyl ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
作用机制
The mechanism of action of (2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Gene expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
相似化合物的比较
Similar Compounds
(2E)-4-{[4-(morpholin-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid: Similar structure but with a morpholine ring instead of an azepane ring.
(2E)-4-{[4-(piperidin-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid: Contains a piperidine ring instead of an azepane ring.
Uniqueness
(2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid is unique due to the presence of the azepane ring, which imparts specific chemical and biological properties. This structural feature may influence its reactivity, stability, and interactions with biological targets, making it distinct from similar compounds with different ring systems.
属性
IUPAC Name |
(E)-4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c19-15(9-10-16(20)21)17-13-5-7-14(8-6-13)24(22,23)18-11-3-1-2-4-12-18/h5-10H,1-4,11-12H2,(H,17,19)(H,20,21)/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXISUURFNFNDA-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(m-Tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B510440.png)

![3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B510448.png)
![[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B510449.png)
![N-[2-(1-Piperidinylcarbonyl)phenyl]benzamide](/img/structure/B510461.png)

![Ethyl 4,5-dimethyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B510470.png)
![3-amino-2,6-diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B510474.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B510480.png)
![2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}ethanol](/img/structure/B510481.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B510482.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B510483.png)
![4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B510496.png)
